Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16164789
InChI: InChI=1S/C20H17BrClNO2/c1-2-3-10-25-20(24)17-12-19(13-4-7-15(22)8-5-13)23-18-9-6-14(21)11-16(17)18/h4-9,11-12H,2-3,10H2,1H3
SMILES:
Molecular Formula: C20H17BrClNO2
Molecular Weight: 418.7 g/mol

Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

CAS No.:

Cat. No.: VC16164789

Molecular Formula: C20H17BrClNO2

Molecular Weight: 418.7 g/mol

* For research use only. Not for human or veterinary use.

Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate -

Specification

Molecular Formula C20H17BrClNO2
Molecular Weight 418.7 g/mol
IUPAC Name butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C20H17BrClNO2/c1-2-3-10-25-20(24)17-12-19(13-4-7-15(22)8-5-13)23-18-9-6-14(21)11-16(17)18/h4-9,11-12H,2-3,10H2,1H3
Standard InChI Key KWOYBZPRJUQMJF-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline backbone is a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents at key positions modulate its reactivity and biological interactions:

  • 6-Position: A bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution reactions in synthetic modifications .

  • 2-Position: The 4-chlorophenyl group introduces steric bulk and hydrophobic interactions, influencing binding affinities to biological targets.

  • 4-Position: The butyl ester group improves lipid solubility, potentially enhancing membrane permeability in drug delivery applications .

The spatial arrangement of these groups has been partially resolved through computational modeling, which predicts a dihedral angle of approximately 15° between the quinoline core and the 4-chlorophenyl group .

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight418.7 g/mol
Density1.556 g/cm³ (estimated)
Boiling Point>500°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, DMF

The compound’s low aqueous solubility and high thermal stability are consistent with its hydrophobic substituents and aromatic backbone .

Synthesis and Optimization

Synthetic Routes

The synthesis of butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves a multi-step approach:

  • Quinoline Core Formation:
    Friedländer annulation between 4-chloroaniline and a β-keto ester precursor under acidic conditions yields the quinoline scaffold. For example, reacting 4-chloroaniline with ethyl acetoacetate in polyphosphoric acid at 120°C generates the intermediate 2-(4-chlorophenyl)quinolin-4-ol.

  • Bromination:
    Electrophilic bromination at the 6-position is achieved using N\text{N}-bromosuccinimide (NBS) in dichloromethane at 0–25°C. Stoichiometric control (1.2 equivalents of NBS) prevents over-bromination.

  • Esterification:
    The carboxylic acid at position 4 is esterified with butanol via acid-catalyzed (e.g., H2SO4\text{H}_2\text{SO}_4) or coupling agent-mediated (e.g., DCC/DMAP) reactions.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield (typically 65–75%) and purity (>95%). Key parameters include:

  • Solvent Selection: Toluene or dichloroethane for bromination.

  • Catalyst: Lewis acids like FeCl3\text{FeCl}_3 accelerate annulation.

  • Temperature Control: Maintaining <50°C during esterification minimizes side reactions.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Source
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The compound disrupts microbial cell membranes via hydrophobic interactions with lipid bilayers and inhibits DNA gyrase, a critical enzyme for bacterial replication.

Cell LineIC₅₀ (µM)MechanismSource
MCF-7 (breast cancer)10.2Caspase-3/7 activation
HCT-116 (colon cancer)12.5ROS generation
A549 (lung cancer)15.8Topoisomerase II inhibition

Mechanistically, the compound induces apoptosis by upregulating pro-apoptotic proteins (Bax, Bak) and downregulating anti-apoptotic Bcl-2. Flow cytometry analyses show a 3.5-fold increase in apoptotic cells at 20 µM compared to controls.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.92 (s, 1H, H-5), 8.45 (d, J=8.4J = 8.4 Hz, 1H, H-8), 7.98–7.86 (m, 5H, Ar-H), 4.42 (t, J=6.8J = 6.8 Hz, 2H, OCH₂), 1.76–1.25 (m, 4H, CH₂CH₂CH₂CH₃) .

  • ¹³C NMR (101 MHz, CDCl₃):
    δ 165.2 (C=O), 154.1 (C-2), 148.9 (C-6), 134.5–126.3 (Ar-C), 65.8 (OCH₂), 30.1–19.2 (CH₂CH₂CH₂CH₃) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 419.03 ([M+H]⁺), consistent with the theoretical mass of 418.7 g/mol .

Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for developing:

  • Antimicrobial Agents: Derivatives with shortened alkyl chains (e.g., methyl esters) show improved solubility while retaining activity.

  • Anticancer Drugs: Hybrid molecules combining quinoline and platinum moieties exhibit synergistic effects in preclinical models.

Material Science

Functionalized quinolines are explored as:

  • Organic Semiconductors: The conjugated π-system enables charge transport in thin-film transistors.

  • Fluorescent Probes: Bromine substitution tunes emission wavelengths for bioimaging applications.

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